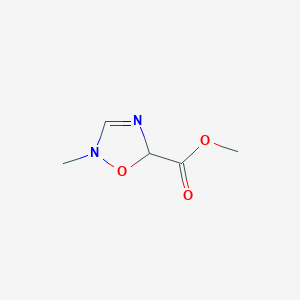
1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride is a chemical compound with the molecular formula C10H15BrClNO2 It is a derivative of phenethylamine and contains bromine and methoxy functional groups
Preparation Methods
The synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride typically involves the bromination of 3,4-dimethoxyphenylacetonitrile followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine in acetic acid for the bromination step, and methyl iodide in the presence of a base for the methylation step. The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as thiols, amines, or cyanides under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride can be compared with other similar compounds, such as:
2-(2-Bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride: This compound has a similar structure but differs in the position of the bromine atom and the presence of an ethyl group instead of a methyl group.
4-Bromo-2,5-dimethoxyphenethylamine: This compound is another phenethylamine derivative with bromine and methoxy groups but differs in the position of these groups on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15BrClNO2 |
|---|---|
Molecular Weight |
296.59 g/mol |
IUPAC Name |
1-(2-bromo-3,4-dimethoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-12-6-7-4-5-8(13-2)10(14-3)9(7)11;/h4-5,12H,6H2,1-3H3;1H |
InChI Key |
DRQMWXNAUWWAEF-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=C(C=C1)OC)OC)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


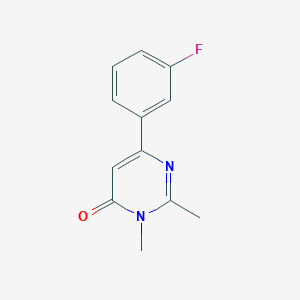



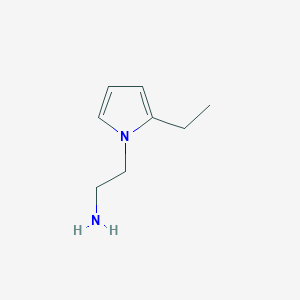
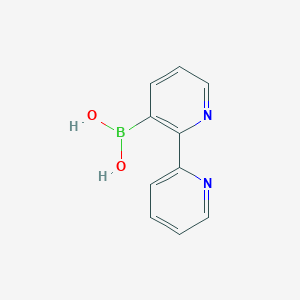

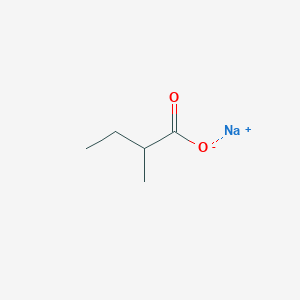
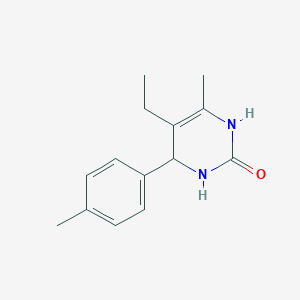
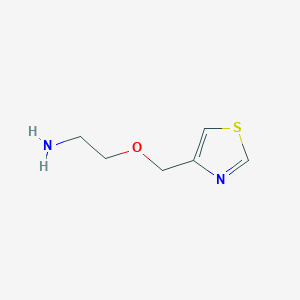

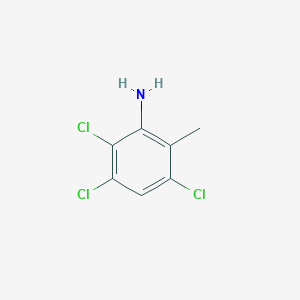
![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)
